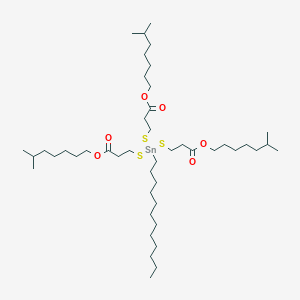
Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is a complex organotin compound It is known for its unique structure, which includes a dodecylstannylidyne core bonded to three thioester groups
Méthodes De Préparation
The synthesis of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate typically involves the reaction of dodecylstannylidyne with thiopropionic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialized polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate involves its interaction with molecular targets such as enzymes and cellular membranes. The thioester groups can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the organotin core can disrupt cellular processes by interfering with metal ion homeostasis.
Comparaison Avec Des Composés Similaires
Compared to other organotin compounds, Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is unique due to its three thioester groups and dodecylstannylidyne core. Similar compounds include:
- Triisooctyl 3,3’,3’'-((methylstannylidyne)tris(thio))tripropionate
- Triisooctyl 3,3’,3’'-((ethylstannylidyne)tris(thio))tripropionate
These compounds share a similar structure but differ in the alkyl groups attached to the stannylidyne core, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
64926-50-7 |
|---|---|
Formule moléculaire |
C45H88O6S3Sn |
Poids moléculaire |
940.1 g/mol |
Nom IUPAC |
6-methylheptyl 3-[dodecyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3 |
Clé InChI |
PNSWAEMOJXXDIK-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















